(-)-Mandelic acid (CAS 611-71-2), also known as (R)-mandelic acid, is an enantiopure, aromatic alpha-hydroxy acid widely utilized as a critical chiral building block and resolving agent in pharmaceutical and fine chemical manufacturing . Characterized by its high optical purity (>99% ee) and a distinct melting point of 131–133 °C, it serves as an essential precursor for semi-synthetic antibiotics, including specific penicillins and cephalosporins, as well as antithrombotic agents [1]. Unlike its racemic counterpart, the (-)-enantiomer offers precise stereochemical control, making it a non-negotiable procurement requirement for workflows demanding strict stereospecificity and high-yield asymmetric synthesis [2].
Substituting (-)-mandelic acid with racemic mandelic acid or the (+)-enantiomer fundamentally compromises both chemical synthesis and downstream application efficacy. In API manufacturing, using the racemate introduces 50% diastereomeric impurities, capping the theoretical yield of the active drug at 50% and violating stringent regulatory requirements for enantiomeric excess (>98% ee) [1]. Furthermore, in chiral resolution applications, the racemate is entirely non-functional as a resolving agent because it cannot form the necessary asymmetric diastereomeric salts required to separate racemic amines[2]. Consequently, for stereospecific pharmaceutical precursors and chiral resolution workflows, the enantiopure (-)-isomer cannot be substituted by the cheaper racemic mixture without catastrophic yield loss and process failure [3].
The enantiomeric purity of (-)-mandelic acid significantly alters its crystal lattice energy and thermal phase behavior compared to the racemic mixture. Analytical measurements demonstrate that enantiopure (-)-mandelic acid exhibits a melting point of 131–133 °C, whereas the racemic compound (DL-mandelic acid) melts at a substantially lower 119–121 °C . This ~12 °C differential indicates a distinct crystal packing arrangement that directly impacts solubility thermodynamics, eutectic composition, and phase separation during industrial formulation and crystallization[1].
| Evidence Dimension | Melting Point / Thermal Stability |
| Target Compound Data | 131–133 °C ((-)-Mandelic acid) |
| Comparator Or Baseline | 119–121 °C (Racemic mandelic acid) |
| Quantified Difference | ~12 °C increase in melting point for the pure enantiomer |
| Conditions | Standard atmospheric pressure thermal analysis |
Higher thermal stability and distinct solubility profiles are critical for designing robust crystallization and purification processes without unwanted phase transitions.
In the synthesis of semi-synthetic penicillins and cephalosporins, the stereocenter of the mandelic acid side chain dictates the pharmacological activity of the final active pharmaceutical ingredient (API). Utilizing highly pure (-)-mandelic acid (>99% ee) directly transfers the required (R)-configuration to the antibiotic, meeting strict regulatory thresholds [1]. Substituting with racemic mandelic acid intrinsically caps the theoretical yield of the active diastereomer at 50% and necessitates complex, lossy downstream chiral resolution steps that drastically increase manufacturing costs and process time [2].
| Evidence Dimension | Active API Yield and Enantiomeric Purity |
| Target Compound Data | >99% ee precursor yielding single-enantiomer API without downstream resolution |
| Comparator Or Baseline | Racemic mandelic acid (0% ee, 50% maximum theoretical yield of active API) |
| Quantified Difference | Elimination of 50% yield loss and circumvention of downstream chiral separation |
| Conditions | Industrial synthesis of beta-lactam antibiotics and antithrombotics |
Procuring the enantiopure (-)-isomer is mandatory to bypass costly downstream chiral separations and meet stringent regulatory purity requirements for pharmaceutical intermediates.
(-)-Mandelic acid is a premier chiral resolving agent for racemic amines due to its ability to form highly crystalline, insoluble diastereomeric salts with specific amine enantiomers. When applied in classical resolution workflows, enantiopure mandelic acid can achieve high enantiomeric excess (>90% ee) of the target amine in a single crystallization step [1]. The racemic counterpart cannot function as a resolving agent, as it forms a complex mixture of salts that prevents stereoselective precipitation, making the enantiopure (-)-form indispensable for this application[2].
| Evidence Dimension | Resolving Agent Efficacy (Target Amine ee) |
| Target Compound Data | >90% ee achievable in diastereomeric crystallization |
| Comparator Or Baseline | Racemic mandelic acid (0% ee, incapable of resolution) |
| Quantified Difference | Enables direct chiral separation vs. complete functional failure |
| Conditions | Diastereomeric salt formation with racemic amines in organic solvents |
For manufacturers producing chiral amines, (-)-mandelic acid provides a highly scalable, crystallization-based resolution pathway that avoids the need for expensive chiral chromatography.
Due to its ability to form highly crystalline diastereomeric salts, (-)-mandelic acid is a standard resolving agent for separating racemic amines in industrial scale-up. It is specifically chosen over racemic mandelic acid because only the enantiopure form can induce the stereoselective precipitation required to isolate a single amine enantiomer with >90% ee [1].
(-)-Mandelic acid is a critical building block in the synthesis of semi-synthetic penicillins and cephalosporins (e.g., cefamandole). Procuring the >99% ee (-)-enantiomer ensures the correct (R)-configuration in the final API, avoiding the 50% yield loss and regulatory compliance failures associated with racemic precursors [2].
The compound serves as a vital chiral intermediate for synthesizing high-value drugs such as clopidogrel (via (R)-o-chloromandelic acid derivatives) and other stereospecific therapeutics. Its high thermal stability (mp 131–133 °C) and defined solubility profile ensure reproducible processability during complex multi-step organic syntheses .
Corrosive